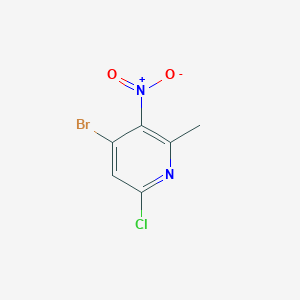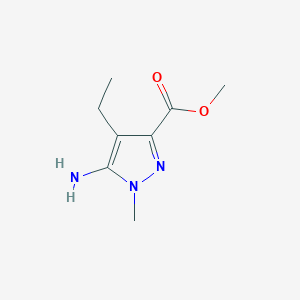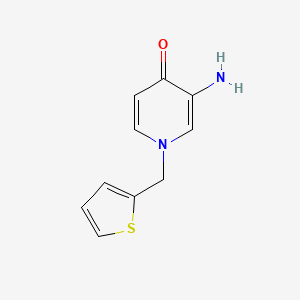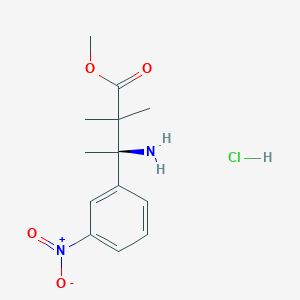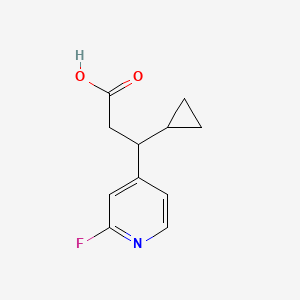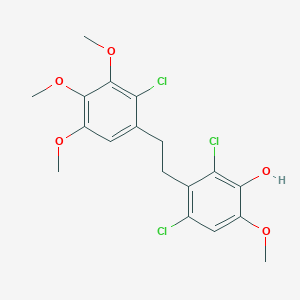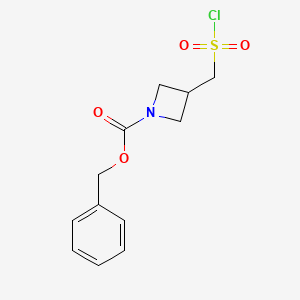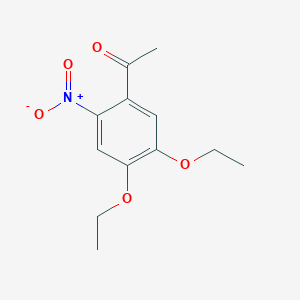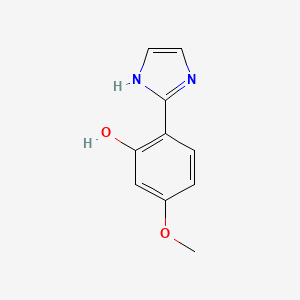
2-(1H-Imidazol-2-YL)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-2-YL)-5-methoxyphenol: is a chemical compound that features an imidazole ring attached to a methoxyphenol group Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-2-YL)-5-methoxyphenol typically involves the formation of the imidazole ring followed by its attachment to the methoxyphenol group. One common method is the condensation of glyoxal and ammonia to form the imidazole ring, which is then reacted with 5-methoxyphenol under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in 2-(1H-Imidazol-2-YL)-5-methoxyphenol can undergo oxidation to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1H-Imidazol-2-YL)-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the imidazole ring’s ability to coordinate with metal ions.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-2-YL)-5-methoxyphenol involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the enzyme’s function, leading to antimicrobial or antifungal effects. The methoxyphenol group can also participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-YL)pyridine
- 2-(1H-Imidazol-2-YL)benzene
- 2-(1H-Imidazol-2-YL)thiazole
Uniqueness
2-(1H-Imidazol-2-YL)-5-methoxyphenol is unique due to the presence of both the imidazole ring and the methoxyphenol group. This combination imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. The methoxy group enhances its solubility and potential for hydrogen bonding, making it a versatile compound in various applications .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-5-methoxyphenol |
InChI |
InChI=1S/C10H10N2O2/c1-14-7-2-3-8(9(13)6-7)10-11-4-5-12-10/h2-6,13H,1H3,(H,11,12) |
InChI Key |
XEMKXKAQRUJHHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=CN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


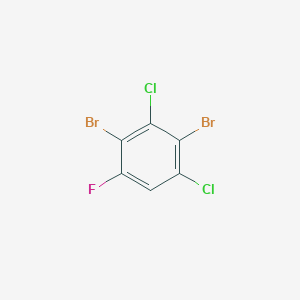
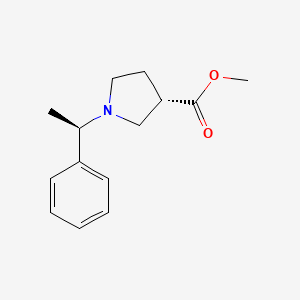
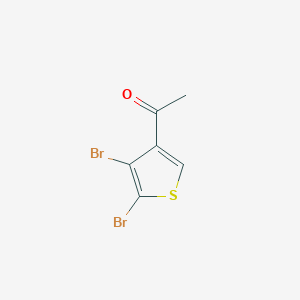
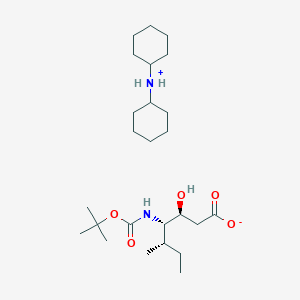
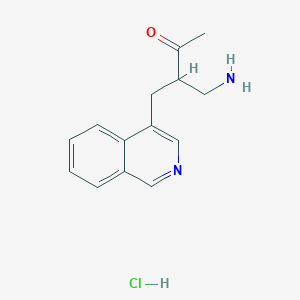
![(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15243162.png)
